methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a sulfamoyl group, which is further connected to a hydroxytetrahydrofuran moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of 2,3- and 2,5-dihydrofurans using various borane reagents.
Formation of the sulfamoyl intermediate: The hydroxytetrahydrofuran moiety is then reacted with a suitable sulfamoyl chloride to form the corresponding sulfamoyl intermediate.
Esterification: Finally, the sulfamoyl intermediate is esterified with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfamoyl groups can be reduced under suitable conditions to yield alcohols and amines, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and sulfamoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxotetrahydrofuran derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxytetrahydrofuran moiety can participate in hydrogen bonding and other non-covalent interactions, while the sulfamoyl group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Shares the benzoate ester structure but lacks the sulfamoyl and hydroxytetrahydrofuran groups.
3-Hydroxytetrahydrofuran: Contains the tetrahydrofuran ring with a hydroxyl group but lacks the benzoate ester and sulfamoyl moieties.
Sulfamoylbenzoic acid: Features the sulfamoyl group attached to a benzoic acid but does not include the tetrahydrofuran ring.
Uniqueness
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
methyl 4-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-12(15)10-2-4-11(5-3-10)21(17,18)14-8-13(16)6-7-20-9-13/h2-5,14,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMMCXCTBJTBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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